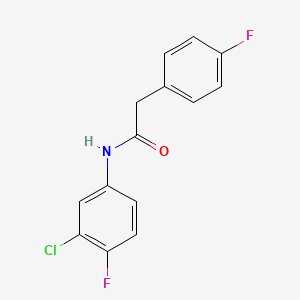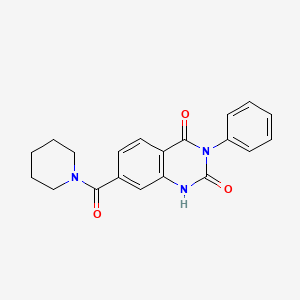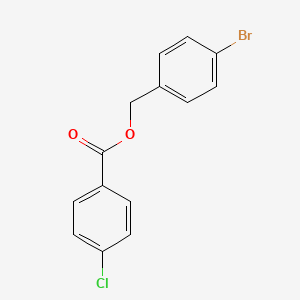![molecular formula C15H16N4O2 B5762092 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5762092.png)
2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine, also known as FAPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FAPP belongs to the class of pyrimidine derivatives and has been shown to exhibit potent biological activity against various diseases.
作用机制
The mechanism of action of 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine is not fully understood, but it is believed to act through multiple pathways. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases and AKT. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine also activates the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. Additionally, 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to modulate the activity of various signaling pathways involved in inflammation and neuroprotection.
Biochemical and Physiological Effects:
2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to exhibit potent biological activity against various diseases, including cancer, inflammation, and neurological disorders. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation in animal models of arthritis, and improve cognitive function in animal models of Alzheimer's disease. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine also has been shown to modulate the activity of various signaling pathways involved in inflammation and neuroprotection.
实验室实验的优点和局限性
The advantages of using 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine in lab experiments include its potent biological activity, its ability to modulate multiple signaling pathways, and its potential therapeutic applications. The limitations of using 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the research of 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties, such as its solubility and bioavailability, to improve its therapeutic potential. Additionally, future studies could investigate the potential of 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine as a combination therapy with other drugs for the treatment of various diseases. Finally, further studies could investigate the potential of 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine as a diagnostic tool for the early detection of cancer and other diseases.
Conclusion:
In conclusion, 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine is a promising chemical compound with potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine exhibits potent biological activity and modulates multiple signaling pathways involved in disease progression. However, further studies are needed to fully understand its mechanism of action and optimize its pharmacokinetic properties. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has the potential to be a valuable tool in the fight against various diseases and warrants further investigation.
合成方法
The synthesis of 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine involves the reaction of 3-(2-furyl)acrylic acid with piperazine and 2-chloro-4,6-dimethoxypyrimidine in the presence of a catalyst. The resulting product is 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine, which can be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has shown promising results in various preclinical studies as a potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
(E)-3-(furan-2-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(5-4-13-3-1-12-21-13)18-8-10-19(11-9-18)15-16-6-2-7-17-15/h1-7,12H,8-11H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBWBHRTQPZSQJ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[3-(2-Furyl)acryloyl]-1-piperazinyl}pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5762030.png)
![N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)
![N,N-dimethyl-N'-[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5762036.png)

![1-(3-chloro-2-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5762054.png)
![1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5762068.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5762071.png)
![2-[(4-methylphenyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5762079.png)
![N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5762081.png)
![3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5762102.png)
![3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5762106.png)
![ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5762111.png)